methyl 2-(morpholin-3-ylidene)acetate
Description
Properties
CAS No. |
2101717-27-3 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the β-amino alcohol’s amine group on the activated alkyne, followed by cyclization to form the morpholinone ring. Key steps include:
-
Initial Conjugate Addition : β-Amino alcohol (e.g., 2-amino-1,3-propanediol) reacts with DMAD in methanol under nitrogen atmosphere at room temperature, yielding a β-enamino ester intermediate.
-
Cyclization and Acetylation : The intermediate undergoes cyclization in dichloromethane (CH₂Cl₂) and dimethylformamide (DMF) at 0°C, facilitated by triethylamine (NEt₃) and pyridine. Acetic anhydride (Ac₂O) acetylates the hydroxyl group, stabilizing the product.
Table 1: Optimization of Aza-Conjugate Addition
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol → CH₂Cl₂/DMF | 72 |
| Temperature | 0°C → Room temperature | — |
| Catalysts | NEt₃, Pyridine | — |
| Reaction Time | 24 h | — |
This method achieves a 72% yield after recrystallization, with purity confirmed by IR spectroscopy (1744 cm⁻¹ for ester C=O).
Michael Addition-Based Strategies for Functionalization
Alternative routes leverage Michael addition reactions to introduce substituents to the morpholinone scaffold. Source demonstrates the use of acrylic acid derivatives in the presence of triethylamine to generate S-alkylated intermediates.
Key Steps in Michael Adduct Formation
-
Nucleophilic Attack : The sulfur atom of 3-phenylquinoxaline-2(1H)-thione acts as a soft nucleophile, attacking methyl acrylate’s β-carbon.
-
Stabilization : Triethylamine deprotonates the intermediate, yielding methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate.
Table 2: Michael Addition Reaction Parameters
| Substrate | Acrylic Acid Derivative | Yield (%) |
|---|---|---|
| 3-Phenylquinoxaline-2-thione | Methyl acrylate | 88 |
| — | Acrylamide | 85 |
| — | Acrylonitrile | 82 |
Reactions are conducted in ethanol under reflux (4–6 h), with yields exceeding 80%.
Multi-Step Synthesis via Phosphonate Intermediates
Source outlines a four-step sequence starting from diethyl 2-oxopropylphosphonate, applicable to methyl 2-(morpholin-3-ylidene)acetate synthesis:
Reaction Sequence
-
Phosphonate Activation : Diethyl 2-oxopropylphosphonate reacts with aldehydes to form dihydropyran-4-ones.
-
Michael Addition : Grignard reagents (e.g., isopropylmagnesium bromide) add to the α,β-unsaturated ketone.
-
Horner-Wadsworth-Emmons Olefination : Formaldehyde introduces the methylidene group, yielding the target compound.
Table 3: Multi-Step Synthesis Efficiency
| Step | Key Reagent | Yield (%) |
|---|---|---|
| Phosphonate Activation | Aldehyde | 65–70 |
| Michael Addition | Grignard Reagent | 60–75 |
| Olefination | Formaldehyde | 50–60 |
This method offers modularity but suffers from cumulative yield loss due to multiple steps.
Comparative Analysis of Methodologies
Yield and Scalability
-
Aza-Conjugate Addition : Highest single-step yield (72%) but requires stringent anhydrous conditions.
-
Michael Addition : High yields (82–88%) and operational simplicity, though limited to specific substrates.
-
Multi-Step Synthesis : Lower cumulative yield (~30%) but enables diverse substitution patterns.
Stereochemical Considerations
The Michael adducts’ stereochemistry is influenced by the hard/soft acid-base (HSAB) principle. Soft sulfur nucleophiles favor S-alkylation, as observed in, whereas harder nucleophiles (e.g., amines) lead to N-substitution.
Industrial Production and Purification
While peer-reviewed data on industrial-scale synthesis is limited, extrapolation from and suggests:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Methyl 2-(morpholin-3-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(morpholin-3-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Based Analogs
(a) (R)- and (S)-Methyl 2-(Morpholin-3-yl)acetate (Hydrochloride Salts)
- Structural Differences : These enantiomers lack the ylidene group present in the target compound, instead featuring a saturated morpholine ring. The hydrochloride salts enhance solubility in polar solvents.
- Synthesis: Prepared via alkylation of morpholinone precursors with α-bromoacetate esters, followed by resolution of enantiomers .
- Applications : Used as intermediates in pharmaceutical synthesis, though bioactivity data are unspecified in the evidence .
(b) 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives
Heterocyclic Esters with Ylidene Groups
(a) Methyl 2-(1-Benzylpyrrolidin-3-ylidene)acetate
- morpholine (6-membered, oxygen-containing).
(b) Methyl 2-[5-Oxo-3,4-di-(2-pyridyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene]acetate
- Heterocycle : 1,2,4-Triazine ring with pyridyl substituents.
- Bioactivity : Exhibits low acute toxicity (>2000 mg/kg in mice) and antimicrobial/antiviral effects, though morpholinylidene analogs’ activities are unreported .
- Synthesis : Cyclization of amidrazones with dimethyl acetylenedicarboxylate under basic conditions .
Ester Derivatives with Aromatic Substituents
(a) Methyl 2-Phenylacetoacetate
- Functional Groups : Contains a ketone and phenyl group, unlike the morpholinylidene system.
- Reactivity : The β-keto ester is highly reactive in Claisen condensations, whereas the morpholinylidene ester’s conjugation may reduce such reactivity.
(b) Ethyl (2E)-(1-Methyl-2-oxoindolin-3-ylidene)acetate
- Core Structure: Indolinone-ylidene system with extended conjugation.
- Applications: Key intermediate in organocatalyzed asymmetric reactions (e.g., Michael additions) due to its planar, electron-deficient structure .
Comparative Data Table
Key Research Findings
- Synthetic Routes: Morpholinylidene esters are typically synthesized via alkylation of deprotonated morpholinones with α-haloacetates, similar to methods used for pyrrolidine and triazine analogs .
- Biological Potential: Triazine-ylidene esters show promise in antimicrobial applications, suggesting morpholinylidene derivatives may warrant similar evaluation .
Q & A
Q. (Basic) What are the common synthetic routes for preparing methyl 2-(morpholin-3-ylidene)acetate?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine derivatives react with methyl chloroacetate under basic conditions (e.g., sodium acetate or NaBH3CN) in solvents like methanol or THF. Key steps include:
- Nucleophilic attack : The nitrogen in morpholine reacts with the electrophilic carbon in methyl chloroacetate .
- Purification : Flash chromatography (e.g., silica gel with CH2Cl2/MeOH gradients) or crystallization ensures purity .
Reagents like acetaldehyde or glyoxal may introduce substituents on the morpholine ring .
Q. (Advanced) How can reaction conditions be optimized to improve yield and purity?
Optimization requires:
- Temperature control : Low temperatures (-70°C) minimize side reactions during lithiation (using LHMDS) or alkylation steps .
- Solvent selection : Polar aprotic solvents (DMF, CH3CN) enhance reactivity in coupling reactions (e.g., HATU-mediated amidation) .
- Catalyst use : Pd/C for hydrogenation or molecular sieves for moisture-sensitive steps improve efficiency .
- Workup strategies : Acidic cleavage (TFA) or base extraction removes protecting groups (e.g., tert-butyl esters) .
II. Characterization and Analysis
Q. (Basic) What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms structural integrity and substituent positions .
- Mass spectrometry (ESI/APCI+) : Validates molecular weight (e.g., m/z 202 [M+H]+ observed in similar esters) .
- HPLC : Assesses purity and detects impurities, especially for stereoisomers .
Q. (Advanced) How can researchers address challenges in stereochemical analysis of derivatives?
- Chiral HPLC : Separates enantiomers using chiral stationary phases .
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
- Circular dichroism (CD) : Correlates optical activity with stereochemistry in solution .
III. Reactivity and Functionalization
Q. (Basic) What functional groups in this compound enable further derivatization?
Q. (Advanced) How can regioselectivity be controlled during morpholine ring functionalization?
- Directing groups : Electron-withdrawing substituents (e.g., trifluoromethyl) guide electrophilic attacks to specific positions .
- Protecting strategies : Temporary protection of reactive sites (e.g., acetylation of amines) prevents undesired side reactions .
IV. Biological Activity and Mechanisms
Q. (Basic) What biological activities are reported for morpholin-3-ylidene acetate derivatives?
Q. (Advanced) What experimental approaches elucidate the mechanism of action in enzyme inhibition?
- In vitro assays : Measure IC50 values using fluorogenic substrates or colorimetric readouts .
- Molecular docking : Predicts binding modes with target proteins (e.g., ATP-binding pockets) .
- Kinetic studies : Assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
Data Analysis and Contradictions
Q. (Advanced) How should researchers analyze contradictory data on biological efficacy?
- Comparative studies : Replicate assays under standardized conditions (pH, temperature, cell lines) .
- Meta-analysis : Evaluate structural trends (e.g., substituent effects on potency) across published analogs .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. functional assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
